1,4-Diphosphinine
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Overview
Description
1,4-Diphosphinine is a heterocyclic compound containing two phosphorus atoms within a six-membered ring.
Preparation Methods
The synthesis of 1,4-diphosphinine typically involves the reaction of phosphorus trichloride with a suitable diene under controlled conditions. One common method includes the use of a Grignard reagent to form the intermediate, which is then cyclized to produce this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1,4-Diphosphinine undergoes a variety of chemical reactions, including:
Scientific Research Applications
1,4-Diphosphinine has been extensively studied for its applications in:
Mechanism of Action
The mechanism by which 1,4-diphosphinine exerts its effects involves its ability to coordinate with metal centers, altering their electronic properties and reactivity. This coordination can influence various molecular pathways, making it a versatile compound in catalysis and materials science .
Comparison with Similar Compounds
1,4-Diphosphinine is often compared to other phosphorus-containing heterocycles, such as:
Phosphinines: These compounds contain a single phosphorus atom and exhibit different electronic properties.
Diphospholes: Similar to this compound but with a five-membered ring, these compounds have distinct reactivity patterns.
Phosphabarrelenes: These compounds feature a bicyclic structure and are known for their unique aromaticity.
Properties
IUPAC Name |
1,4-diphosphinine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4P2/c1-2-6-4-3-5-1/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSMLKGAOILVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CP=CC=P1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20739825 |
Source
|
Record name | 1,4-Diphosphinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20739825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
290-78-8 |
Source
|
Record name | 1,4-Diphosphinine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20739825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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